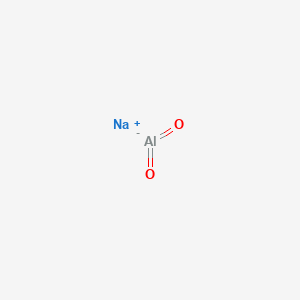













|
REACTION_CXSMILES
|
[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](O)(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
SiO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Two feed solutions were added to the heel over a six hour period
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
ADDITION
|
|
Details
|
diluting
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear-translucent dispersion of the sol. The particle size
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |













|
REACTION_CXSMILES
|
[Si:1](O)([OH:4])([OH:3])[OH:2].[Si:6]([O-])([O-:9])([O-:8])[O-:7].[Na+:11].[Na+].[Na+].[Na+].[H][H].O=[Al-:18]=O.[Na+]>O>[O-:3][Si:1]([O-:4])=[O:2].[O-:8][Si:6]([O-:9])=[O:7].[Na+:11].[Al+3:18] |f:1.2.3.4.5,7.8,10.11.12.13|
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si](O)(O)(O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
|
Name
|
SiO2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
1.2 L
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
|
Name
|
|
|
Quantity
|
1.5 L
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
92.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
Two feed solutions were added to the heel over a six hour period
|
|
Duration
|
6 h
|
|
Type
|
CUSTOM
|
|
Details
|
prepared
|
|
Type
|
ADDITION
|
|
Details
|
diluting
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a clear-translucent dispersion of the sol. The particle size
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |